N-Hydroxy-1-(4-methoxyphenyl)sulfonyl-4-benzyloxycarbonyl-piperazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-1-(4-Methoxyphenyl)Sulfonyl-4-Benzyloxycarbonyl-Piperazine-2-Carboxamide is an organic compound belonging to the class of benzenesulfonamides. It is characterized by a sulfonamide group linked to a benzene ring, and it has a molecular formula of C20H23N3O7S
Preparation Methods
The synthesis of N-Hydroxy-1-(4-Methoxyphenyl)Sulfonyl-4-Benzyloxycarbonyl-Piperazine-2-Carboxamide involves multiple steps. . The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-Hydroxy-1-(4-Methoxyphenyl)Sulfonyl-4-Benzyloxycarbonyl-Piperazine-2-Carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
N-Hydroxy-1-(4-Methoxyphenyl)Sulfonyl-4-Benzyloxycarbonyl-Piperazine-2-Carboxamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-Hydroxy-1-(4-Methoxyphenyl)Sulfonyl-4-Benzyloxycarbonyl-Piperazine-2-Carboxamide involves its interaction with molecular targets such as matrix metalloproteinases (MMPs). The compound acts as an inhibitor of MMP-9 and MMP-13, with high potency (IC50 = 900 pM). It inhibits these enzymes by binding to their active sites, thereby preventing the degradation of extracellular matrix components . This inhibition can modulate various biological processes, including tissue remodeling and cancer cell invasion.
Comparison with Similar Compounds
N-Hydroxy-1-(4-Methoxyphenyl)Sulfonyl-4-Benzyloxycarbonyl-Piperazine-2-Carboxamide can be compared with other similar compounds, such as:
N-Hydroxy-1-(4-Methoxyphenyl)Sulfonyl-4-(4-Biphenylcarbonyl)Piperazine-2-Carboxamide: This compound also inhibits MMPs but has different substituents on the piperazine ring.
N-Hydroxy-1-(4-Methoxyphenyl)Sulfonyl-4-(4-Methoxyphenyl)Piperazine-2-Carboxamide: Another MMP inhibitor with a methoxyphenyl group instead of a benzyloxycarbonyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H23N3O7S |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
benzyl (3R)-3-(hydroxycarbamoyl)-4-(4-methoxyphenyl)sulfonylpiperazine-1-carboxylate |
InChI |
InChI=1S/C20H23N3O7S/c1-29-16-7-9-17(10-8-16)31(27,28)23-12-11-22(13-18(23)19(24)21-26)20(25)30-14-15-5-3-2-4-6-15/h2-10,18,26H,11-14H2,1H3,(H,21,24)/t18-/m1/s1 |
InChI Key |
DNGGPLKVDUPXFN-GOSISDBHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(C[C@@H]2C(=O)NO)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2C(=O)NO)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.